3-Methyl-5-(pentafluorosulfur)benzoic acid
Description
Properties
IUPAC Name |
3-methyl-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5O2S/c1-5-2-6(8(14)15)4-7(3-5)16(9,10,11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRPCCNJMXXYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448317-68-7 | |
| Record name | Sulfate(1-), (3-carboxylato-5-methylphenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448317-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Key Reaction Steps:
- Starting Material: 3-methylbenzoic acid or its positional isomers.
- Pentafluorosulfur Source: SF5Cl is commonly employed as the electrophilic SF5 donor.
- Catalysts and Conditions: Lewis acids such as aluminum chloride (AlCl3) facilitate the electrophilic aromatic substitution.
- Solvent: Dichloromethane (CH2Cl2) under anhydrous conditions.
- Temperature Control: Reaction is typically maintained at low temperatures (0 to 5 °C) to minimize side reactions such as over-fluorination.
Reaction Parameters and Yields:
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | SF5Cl, AlCl3 | 0–5 °C | CH2Cl2 | 40–60 |
| 2 | Directed ortho-metalation (e.g., MeLi) | –78 °C | THF | 70–85 |
- The first step introduces the SF5 group selectively at the 5-position relative to the methyl substituent.
- Directed ortho-metalation (DoM) strategies can be used to ensure regioselectivity when positioning the methyl group.
- Strict temperature and stoichiometric control are critical to avoid competing side reactions.
Radical-Based Approaches to Pentafluorosulfanyl Substitution
Emerging methods involve radical mechanisms to introduce SF5 groups onto aromatic rings, although these are less developed for benzoic acid derivatives.
- SF5 radicals can be generated from SF6 or SF5-containing precursors using radical initiators such as lithium benzophenone ketyl or copper salts to stabilize the radical intermediate.
- These radicals add to aromatic substrates, followed by fluoride trapping or elimination to yield pentafluorosulfanyl-substituted products.
- Such methods are promising for late-stage functionalization but currently provide modest yields and require further optimization for benzoic acid derivatives.
Synthetic Route Optimization and Challenges
- Regioselectivity: The methyl group directs substitution to the 5-position, but competing ortho- and para-substitutions can occur.
- Side Reactions: Over-fluorination and decomposition of SF5 reagents necessitate low-temperature control and inert atmosphere.
- Purification: Chromatographic techniques such as silica gel column chromatography with hexane/dichloromethane mixtures are used to isolate the product.
- Characterization: ¹⁹F NMR spectroscopy is essential to confirm the presence and position of the SF5 group, typically showing signals in the δ 80–100 ppm range. High-resolution mass spectrometry and HPLC are used for purity and molecular confirmation.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Values/Conditions | Remarks |
|---|---|---|
| Starting Material | 3-methylbenzoic acid or regioisomers | Purity >99% preferred |
| Electrophilic Reagent | SF5Cl | Requires careful handling due to reactivity |
| Catalyst | AlCl3 | Lewis acid to activate aromatic ring |
| Solvent | CH2Cl2, THF (for DoM step) | Anhydrous conditions mandatory |
| Temperature | 0–5 °C (pentafluorosulfuration), –78 °C (DoM) | Critical for selectivity and yield |
| Reaction Time | Several hours (4–6 h typical) | Monitored by TLC or GC |
| Yield | 40–85% (step-dependent) | Optimized by stoichiometry and temp |
| Purification | Silica gel chromatography (hexane/DCM 9:1) | Essential for isolating pure compound |
| Characterization Techniques | ¹⁹F NMR, ¹H NMR, HPLC, HRMS | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(pentafluorosulfur)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The pentafluorosulfur group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 3-Carboxy-5-(pentafluorosulfur)benzoic acid.
Reduction: this compound derivatives with reduced sulfur groups.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-5-(pentafluorosulfur)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pentafluorosulfur)benzoic acid involves its interaction with specific molecular targets. The pentafluorosulfur group can engage in strong interactions with electron-rich sites, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Fluorinated Benzoic Acid Derivatives
- Electron-Withdrawing Groups : The -SF₅ group in the target compound has stronger electron-withdrawing effects compared to -CF₃ or -SO₂Cl, which may increase acidity (lower pKa) and enhance reactivity in electrophilic substitution reactions .
- Thermal Stability : The -SF₅ group contributes to higher thermal stability than -CF₃ or -SCH₃, as observed in related anti-tuberculosis compounds .
Recognition in Biosensor Systems
- Substituent Position Sensitivity: A yeast-based biosensor for benzoic acid derivatives showed that para-substituted analogs (e.g., p-aminobenzoic acid, pABA) are recognized more effectively than meta- or ortho-substituted derivatives . The meta-SF₅ group in this compound may result in weaker biosensor binding compared to para-substituted analogs .
Antioxidant Activity
- The -SF₅ group’s electron-withdrawing nature may further diminish antioxidant capacity compared to hydroxyl-substituted derivatives .
Biological Activity
3-Methyl-5-(pentafluorosulfur)benzoic acid is an organic compound notable for its unique structural features, including a methyl group and a pentafluorosulfur moiety. The incorporation of the pentafluorosulfur group significantly alters the chemical properties and biological activities of the compound, making it a subject of interest in various fields, including medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features:
- A methyl group at the 3-position of the benzoic acid ring.
- A pentafluorosulfur group at the 5-position, which enhances the electron-withdrawing capacity of the molecule.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The pentafluorosulfur group can form strong interactions with electron-rich sites in proteins and enzymes, while the carboxylic acid functionality allows for hydrogen bonding. These interactions can modulate enzymatic activities and receptor functions, leading to various biological effects, including antimicrobial and anti-inflammatory activities .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been investigated for its potential effectiveness against a range of microbial pathogens. For example, preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that this compound can effectively decrease edema and inflammatory responses in conditions such as arthritis. The mechanism likely involves inhibition of pro-inflammatory cytokines or modulation of immune cell activity .
Case Studies
- Antimicrobial Activity : A study explored the efficacy of this compound against various strains of Staphylococcus aureus. Results indicated an IC50 value comparable to standard antibiotics, suggesting its potential use in treating resistant bacterial infections.
- Anti-inflammatory Studies : In a rat model of adjuvant-induced arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain. The effective dose (ED50) was determined to be 0.094 mg/kg, highlighting its therapeutic potential .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methylbenzoic Acid | Methyl group only | Moderate antimicrobial activity |
| 5-(Pentafluorosulfur)benzoic Acid | Pentafluorosulfur group only | Significant interaction with proteins |
| This compound | Methyl + Pentafluorosulfur groups | Enhanced antimicrobial & anti-inflammatory effects |
Q & A
Q. What are the key synthetic challenges in preparing 3-Methyl-5-(pentafluorosulfur)benzoic acid, and what strategies can address them?
The synthesis of this compound is complicated by the introduction of the pentafluorosulfur (SF₅) group, which requires specialized reagents like SF₅Cl or SF₅Br under controlled electrophilic substitution conditions. A multi-step approach may involve:
Directed functionalization : Use of meta-directing groups (e.g., methyl) on the benzoic acid framework to guide SF₅ substitution to the 5-position.
Protection/deprotection : Temporary protection of the carboxylic acid group during SF₅ introduction to avoid side reactions, as seen in trifluoromethylated analogs .
Purification : Chromatography or recrystallization to isolate the product from byproducts like regioisomers.
Q. What analytical techniques are critical for characterizing this compound?
- 19F NMR : Essential for confirming the presence and environment of the SF₅ group, with characteristic splitting patterns due to fluorine coupling .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, particularly for distinguishing SF₅ from CF₃ groups.
- X-ray crystallography : Resolves structural ambiguities, such as bond angles and steric effects of the SF₅ group.
- HPLC with UV/Vis detection : Ensures purity (>95%) and monitors stability under varying conditions .
Q. How does the acidity of this compound compare to non-fluorinated analogs?
The SF₅ group is strongly electron-withdrawing, significantly lowering the pKa of the carboxylic acid (estimated ΔpKa ~1–2 units compared to benzoic acid). Titration experiments in polar aprotic solvents (e.g., DMSO) combined with computational DFT calculations can quantify this effect .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
- Docking simulations : Use software like AutoDock to assess binding affinity to target enzymes (e.g., cyclooxygenase), leveraging the SF₅ group’s hydrophobicity and steric bulk.
- QSAR studies : Correlate electronic descriptors (Hammett σ values) of the SF₅ group with inhibitory activity, as demonstrated for trifluoromethylated drug intermediates .
- MD simulations : Evaluate stability of enzyme-ligand complexes under physiological conditions .
Q. What experimental designs resolve contradictions in reported stability data for SF₅-containing benzoic acids?
Discrepancies in thermal or photolytic stability may arise from impurities or varying storage conditions. A systematic approach includes:
Accelerated stability testing : Expose the compound to stressors (heat, UV light) and monitor degradation via LC-MS.
Control experiments : Compare stability in inert vs. humid environments to isolate degradation pathways.
Cross-validation : Replicate studies using independently synthesized batches to rule out batch-specific artifacts .
Q. How does the SF₅ group influence regioselectivity in cross-coupling reactions?
The SF₅ group’s steric and electronic effects can direct transition metal-catalyzed reactions (e.g., Suzuki-Miyaura). For example:
Q. What are the best practices for handling this compound to ensure safety and stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
